molecular formula C12H16BrNO2S B13344811 1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine

1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine

Cat. No.: B13344811
M. Wt: 318.23 g/mol
InChI Key: IAMLGHHIDGPQGY-UHFFFAOYSA-N
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Description

1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine is an organic compound that features a piperidine ring substituted with a 2-bromophenylsulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine typically involves the reaction of 2-bromobenzenesulfonyl chloride with 2-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 1-((2-Bromophenyl)sulfonyl)-2-piperidinecarboxylic acid
  • 1-Benzoyl-2-piperidinecarboxylic acid
  • (2S)-1-(Phenylsulfonyl)-2-piperidinecarboxylic acid

Comparison: Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it versatile for various chemical transformations .

Biological Activity

1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Compounds with similar structures often modulate biological pathways by binding to specific sites on proteins, thereby influencing their activity. For instance, compounds that contain sulfonamide moieties are known to interact with serotonin receptors, which may play a role in cognitive function and mood regulation .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound. The presence of the bromophenyl group and the piperidine ring significantly influences the compound's binding affinity and selectivity for target receptors.

Key Findings from SAR Studies

  • Substituent Effects : The introduction of electron-withdrawing groups like bromine enhances receptor affinity, as seen in related compounds .
  • Ring Modifications : Variations in the piperidine structure can alter the pharmacokinetic properties, such as absorption and distribution in biological systems .
Compound Target Affinity (Ki) Selectivity
This compound5-HT6R2.04 nMHigh over 5-HT2A
TASIN-1Bcl-20.27 nMModerate cellular potency

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in neuropharmacology. Its high affinity for serotonin receptors suggests potential applications in treating cognitive disorders.

Case Studies

  • Cognitive Disorders : In a Phase-1 clinical trial, analogs of this compound demonstrated promising results in enhancing cognitive function by increasing extracellular levels of acetylcholine in the brain . The combination therapy involving this compound showed synergistic effects when used with other cognitive enhancers like donepezil.
  • Anti-inflammatory Activity : Another study evaluated its anti-inflammatory properties by measuring nitric oxide (NO) secretion in macrophages. The compound displayed effective inhibition at concentrations that did not induce cytotoxicity, indicating its potential as an anti-inflammatory agent .
  • Antitumor Activity : Preliminary studies have suggested that related sulfonamide derivatives exhibit antitumor properties by inhibiting specific cancer cell lines, which may extend to this compound due to structural similarities .

Properties

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

1-(2-bromophenyl)sulfonyl-2-methylpiperidine

InChI

InChI=1S/C12H16BrNO2S/c1-10-6-4-5-9-14(10)17(15,16)12-8-3-2-7-11(12)13/h2-3,7-8,10H,4-6,9H2,1H3

InChI Key

IAMLGHHIDGPQGY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

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